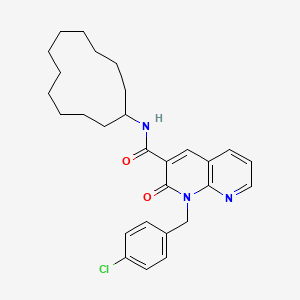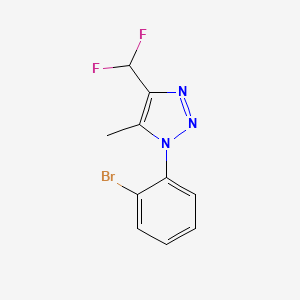![molecular formula C24H24ClN3O4 B2895919 N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 1116060-32-2](/img/structure/B2895919.png)
N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as EMIDA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EMIDA is a synthetic compound that has been synthesized using a specific method to ensure its purity and effectiveness.
作用機序
The mechanism of action of N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase II, an enzyme involved in RNA synthesis. By inhibiting the activity of these enzymes, this compound can prevent the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a specific method to ensure its purity and effectiveness. Additionally, this compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for various scientific research applications. However, this compound also has limitations for lab experiments. It is a novel compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, this compound has not been tested in clinical trials, and its safety and efficacy have not been fully established.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. One direction is to further investigate its mechanism of action and its effects on different types of cancer cells, viruses, and bacteria. Additionally, further studies are needed to establish the safety and efficacy of this compound in clinical trials. Another direction is to explore the potential applications of this compound in the treatment of inflammatory diseases and other conditions. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and conditions.
合成法
N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is synthesized using a multi-step process that involves the reaction of 4-ethylphenylhydrazine with 5-methyl-1,3,4-oxadiazol-2-carboxylic acid to form the intermediate compound 4-ethylphenylhydrazine-1-carboxylate. This intermediate is then reacted with 6-bromo-1H-indole-2-carboxylic acid to form the final product, this compound. The synthesis method ensures the purity and effectiveness of this compound, making it suitable for scientific research applications.
科学的研究の応用
N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been studied extensively for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV), making it a potential candidate for antiviral therapy. Additionally, this compound has been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
特性
IUPAC Name |
ethyl 4-[[2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-3-32-24(31)15-4-6-16(7-5-15)26-21(29)13-28-11-10-20-18(12-28)23(30)17-8-9-19(25)14(2)22(17)27-20/h4-9H,3,10-13H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZIVOXRBYRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)
![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)
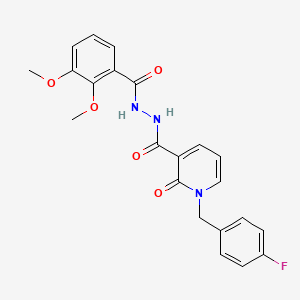
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)


![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)
![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)
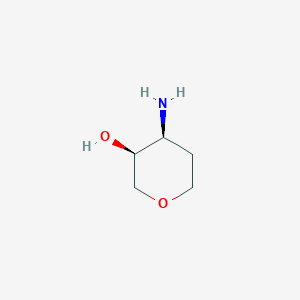
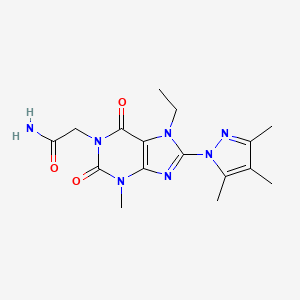
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)
